molecular formula C7H5FO2 B1330501 2-Fluoro-3-hydroxybenzaldehyde CAS No. 103438-86-4

2-Fluoro-3-hydroxybenzaldehyde

Cat. No.: B1330501
CAS No.: 103438-86-4
M. Wt: 140.11 g/mol
InChI Key: JHPNLGYUKQTWHN-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxybenzaldehyde (2-FHB) is an aromatic aldehyde used in a variety of scientific research applications. It is a colorless, volatile liquid with a sweet, floral odor. 2-FHB is a versatile compound that can be used for synthesis of various compounds, as an analytical reagent, and as a biological probe. It is also used in the synthesis of fluorescent compounds, which can be used to study enzyme kinetics, protein-protein interactions, and other biochemical processes.

Scientific Research Applications

Anticancer Activity

2-Fluoro-3-hydroxybenzaldehyde has been utilized in the synthesis of fluorinated analogues of combretastatins, which are known for their anticancer properties. The fluoro combretastatins synthesized using this compound retain the potent cell growth inhibitory properties of combretastatin A-4, suggesting its potential use in developing new anticancer agents (Lawrence et al., 2003).

Chemosensor Development

Research has been conducted on the development of chemosensors using derivatives of this compound. For instance, a chemosensor for the detection of copper ions has been developed using this compound, demonstrating its utility in environmental monitoring and analytical chemistry (Gao et al., 2014).

Synthesis of Various Compounds

The compound has been used in the synthesis of various fluorinated benzaldehydes. For example, its derivative, 3-fluoro-4-methoxybenzaldehyde, has been synthesized and characterized, showcasing the versatility of this compound in organic synthesis and chemical engineering (Bao-jie, 2006).

Antiproliferative Activity

Compounds synthesized from this compound have been studied for their antiproliferative activity against cancer cell lines, contributing to the field of medicinal chemistry and cancer therapy (Kasumov et al., 2016).

Synthesis of Fluorobenzaldehyde

Quantum Chemical Studies

Quantum chemical studies have been conducted on salicylaldehyde derivatives, including those related to this compound, offering insights into their molecular structure and spectroscopic properties. These studies are significant for understanding the chemical behavior and potential applications of these compounds (Mary & James, 2020).

Antiviral Activity

Derivatives of this compound have been synthesized and evaluated for their antiviral activity against influenza, contributing to the development of new antiviral agents (Ilyina et al., 2020).

Synthesis of Polyazomethines

This compound has been used in the synthesis of bis-aldehyde monomers, leading to the creation of electrically conductive pristine polyazomethines, showing its relevance in materials science and electrical engineering (Hafeez et al., 2019).

Safety and Hazards

Safety data sheets indicate that 2-Fluoro-3-hydroxybenzaldehyde may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

It is known that this compound has three chemically reactive sites , which suggests that it could interact with a variety of biological targets.

Mode of Action

It is known to participate in reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The compound’s fluorine atom and hydroxyl group likely play key roles in these interactions.

Biochemical Pathways

It is used to synthesize fluorinated bicyclic heterocycles such as isoflavanone (chromanone) through gold (i) catalysed annulation reaction . This suggests that it may influence pathways involving these heterocycles.

Pharmacokinetics

Its molecular weight is 14011 , which is within the range generally favorable for oral bioavailability. It is a solid at room temperature , which could influence its absorption and distribution.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-hydroxybenzaldehyde. It is known to be air sensitive , and its storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2-8°C . These factors should be considered when handling and using this compound.

Biochemical Analysis

Biochemical Properties

It is known that benzaldehydes can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Benzaldehydes have been shown to disrupt cellular antioxidation systems , but the specific effects of 2-Fluoro-3-hydroxybenzaldehyde on cell function, signaling pathways, gene expression, and cellular metabolism are yet to be studied.

Molecular Mechanism

Benzaldehydes can undergo various reactions at the benzylic position

Properties

IUPAC Name

2-fluoro-3-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPNLGYUKQTWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343154
Record name 2-Fluoro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103438-86-4
Record name 2-Fluoro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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